

2-Chloro-1,3-dimethylimidazolinium chloride

CAS number 37091-73-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-1,3-dimethylimidazolinium chloride
Cat. No.:	B118366

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-1,3-dimethylimidazolinium chloride** (DMC)

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride, commonly known as DMC, is a versatile and powerful reagent in modern organic synthesis with the CAS number 37091-73-9.^{[1][2]} Structurally, it is a chloroamidinium salt.^[1] DMC has gained significant attention as a highly effective dehydrating and coupling agent, often serving as a superior alternative to classic reagents like dicyclohexylcarbodiimide (DCC).^{[1][3]} Its primary advantages include high reactivity, operational simplicity under mild, nearly neutral conditions, lower cost, and simplified product purification.^{[1][3]} The main byproduct of its reactions, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, allowing for easy removal during aqueous workups.^[1] These characteristics make DMC an invaluable tool for researchers and professionals in chemistry and drug development, with wide-ranging applications in acylation, esterification, peptide synthesis, and the construction of complex heterocyclic systems.^{[3][4]}

Physicochemical and Spectroscopic Properties

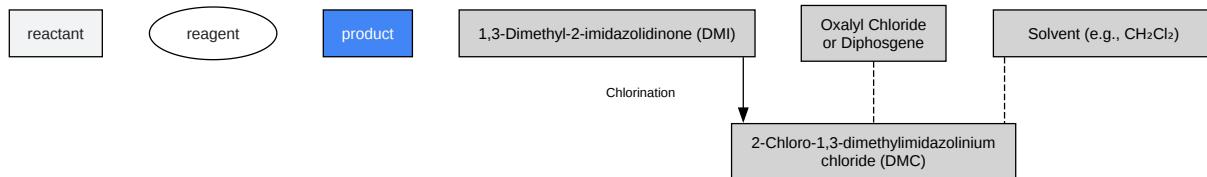
DMC is a crystalline solid, appearing as colorless prisms or a white to light yellow powder.^[1] It is stable for over a year when stored under dry, desiccated conditions but is sensitive to moisture.^{[1][3]} Proper storage involves keeping containers tightly sealed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.^{[2][5]}

Table 1: Physicochemical Properties of DMC

Property	Value	Reference(s)
CAS Number	37091-73-9	[1][2]
Molecular Formula	C ₅ H ₁₀ Cl ₂ N ₂	[2][6]
Molecular Weight	169.05 g/mol	[2][6]
Appearance	Colorless prisms; White to light yellow crystalline powder	[1]
Melting Point	133-140 °C	[7]
Synonyms	DMC, 2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium chloride	[2]

Table 2: Spectroscopic Data of DMC

Spectrum Type	Characteristic Peaks/Values	Reference(s)
¹ H NMR (300 MHz, CDCl ₃)	δ 2.93 (s, 6H), 3.60 (s, 4H)	[1]
¹³ C NMR (75 MHz, CDCl ₃)	δ 33.6, 47.5, 164.5	[1]
IR (KBr)	1560 cm ⁻¹ (C=O of byproduct DMI)	[1]
FABMS	m/z 218 (MH ⁺ , for a derivative)	[1]


Table 3: Solubility of DMC

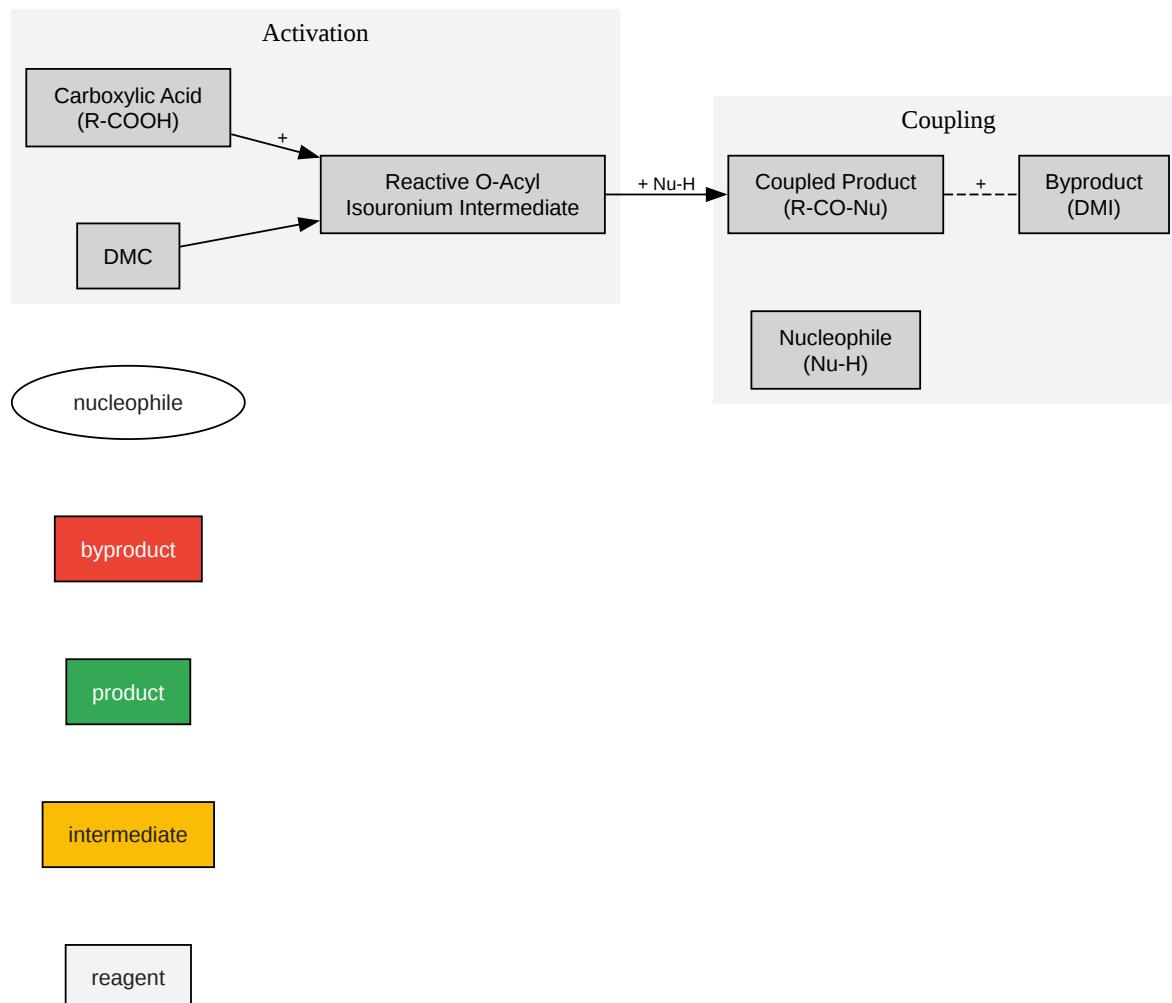
Solvent	Solubility (at room temperature)
Dichloromethane	Soluble
Chloroform	Soluble
Acetonitrile	Soluble
Tetrahydrofuran (THF)	Sparingly Soluble
Diethyl Ether	Insoluble
Hexane	Insoluble

Data derived from qualitative descriptions in cited literature.[\[1\]](#)

Synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride

DMC is synthesized from the cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI), via chlorination. [\[1\]](#) While the original method employed the highly toxic gas phosgene, safer and more convenient chlorinating agents like oxalyl chloride or diphosgene are now commonly used.[\[1\]](#)

[Click to download full resolution via product page](#)


Caption: General synthesis workflow for DMC from DMI.

Experimental Protocol: Synthesis of DMC using Oxalyl Chloride[1]

- To a solution of 1,3-dimethyl-2-imidazolidinone (DMI) in an anhydrous solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C under an inert atmosphere.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The product, DMC, precipitates as a white solid.
- Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
- Dry the resulting white crystalline solid under vacuum to yield pure **2-Chloro-1,3-dimethylimidazolinium chloride**.

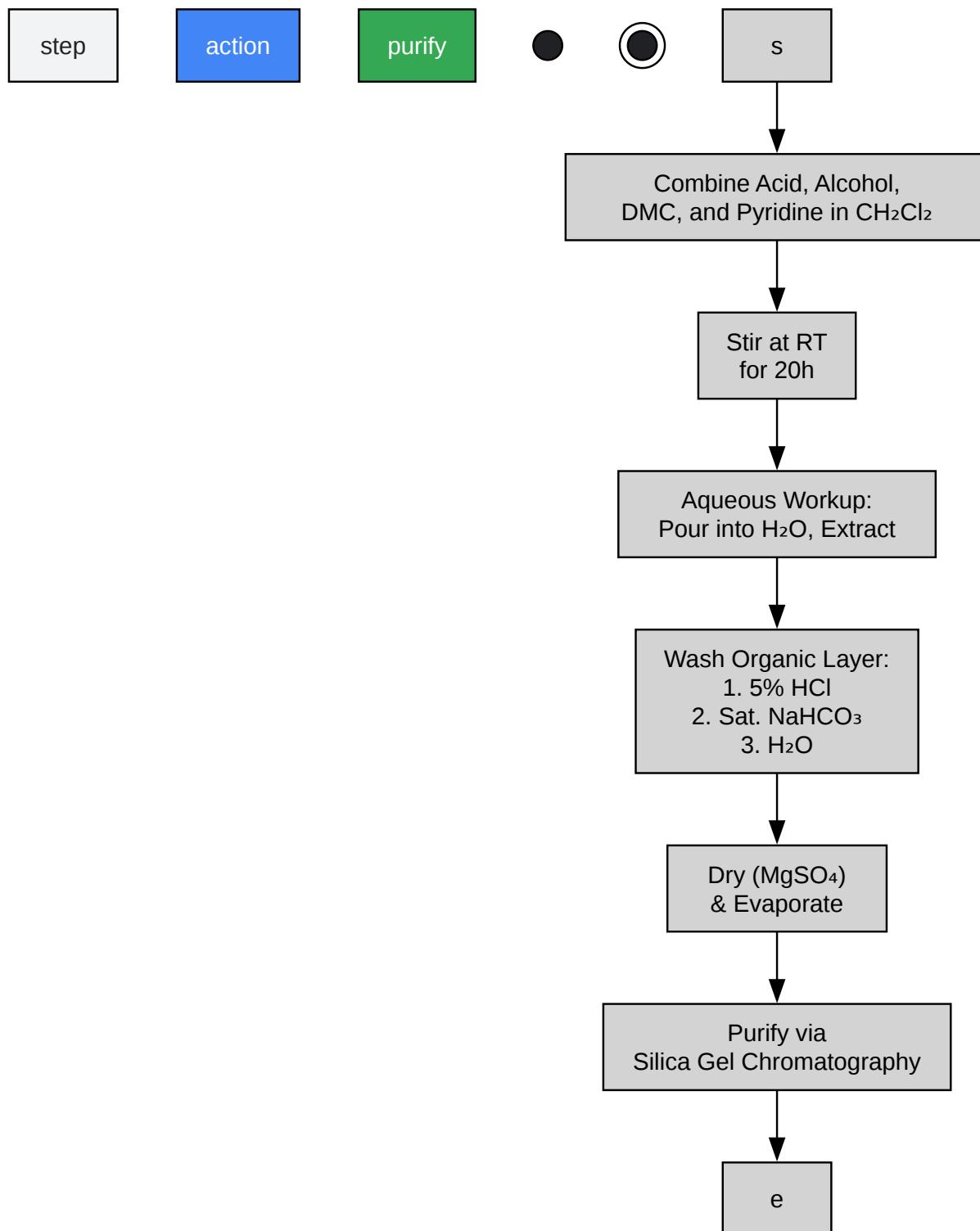
Mechanism of Action

DMC functions primarily by activating a carboxyl group (from a carboxylic acid) to facilitate nucleophilic attack. The process begins with the oxygen of the carboxylic acid attacking the electrophilic C2 carbon of the imidazolinium ring, displacing the chloride ion. This forms a highly reactive O-acyl-isouronium intermediate. This intermediate is then susceptible to attack by a nucleophile (such as an amine or alcohol), leading to the formation of the desired amide or ester bond. The stable, water-soluble 1,3-dimethyl-2-imidazolidinone (DMI) is released as a byproduct.

[Click to download full resolution via product page](#)

Caption: General mechanism of DMC-mediated coupling.

Applications in Organic Synthesis


DMC is a versatile reagent with a broad range of applications, primarily centered around its dehydrating and coupling capabilities.

Acylation and Esterification

DMC is highly effective for the synthesis of amides and esters under mild conditions.^[1] It is widely used in peptide synthesis, where it facilitates the formation of peptide bonds by coupling carboxylic acids and amines. Its high reactivity allows for the esterification of even sterically hindered alcohols.^[3]

Experimental Protocol: Esterification of 3-Phenylpropionic Acid^[12]

- To a solution of 3-phenylpropionic acid (1.0 eq.), tert-butyl alcohol (1.0 eq.), and DMC (1.0 eq.) in dichloromethane, add pyridine (2.0 eq.) dropwise at room temperature.
- Stir the mixture for 20 hours at room temperature.
- Pour the reaction mixture into water and extract with dichloromethane.
- Wash the combined organic layers successively with 5% HCl, saturated aqueous NaHCO₃, and water.
- Dry the organic solution over MgSO₄, filter, and evaporate the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain the desired ester.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical esterification using DMC.

Table 4: Selected DMC-Mediated Reactions

Reaction Type	Substrate(s)	Product	Yield (%)	Reference(s)
Esterification	3- Phenylpropionic Acid + t-BuOH	tert-Butyl 3- phenylpropanoate	91	
Amidation	Benzoic Acid + Aniline	N- Phenylbenzamidine	98	[1]
Nitrile Synthesis	Benzamide	Benzonitrile	95	[1]
Carbodiimide Synthesis	N,N'- Diphenylthiourea	Diphenylcarbodiimide	90	
Beckmann Rearrangement	Cyclohexanone oxime	ε-Caprolactam	82	

Heterocycle Synthesis

DMC is a powerful tool for constructing heterocyclic rings through dehydration reactions.[4][8] Applications include the high-yield synthesis of sydnone from N-nitroso-α-amino acids and the construction of β-lactams (azetidin-2-ones) from carboxylic acids and imines.[4] It also facilitates the self-condensation of thioamides to form 1,2,4-thiadiazoles.[4]

Conversion of Alcohols to Alkyl Chlorides

DMC can be used for the conversion of alcohols into the corresponding alkyl chlorides. This transformation provides an alternative to traditional reagents like thionyl chloride or oxalyl chloride, often under milder conditions.[9][10]

Glycosylation Reactions

In carbohydrate chemistry, DMC provides a mild and convenient method for synthesizing α-glycosyl chlorides from unprotected reducing sugars.[11] This activation of the anomeric center allows for subsequent one-pot glycosylation reactions, streamlining access to complex glycoconjugates without extensive protecting group manipulation.[11]

Safety and Handling

DMC is considered a hazardous chemical and requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[5] Handling should be done in a well-ventilated area or a chemical fume hood.[5]
- Handling: Avoid breathing dust.[5] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- In case of contact: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]

Table 5: GHS Hazard Information

Code	Hazard Statement	Hazard Class	Signal Word
H315	Causes skin irritation	Skin Irritation, Category 2	Warning
H319	Causes serious eye irritation	Eye Irritation, Category 2	Warning
H335	May cause respiratory irritation	STOT SE, Category 3	Warning
Data sourced from multiple safety data sheets.[5][6]			

Conclusion

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) is a highly efficient and versatile reagent that serves as a powerful alternative to traditional dehydrating and coupling agents. Its

high reactivity, mild reaction conditions, and the ease of removal of its water-soluble byproduct make it an exceptionally valuable tool for organic synthesis. For researchers, scientists, and drug development professionals, DMC offers robust and reliable methodologies for a wide array of chemical transformations, including the synthesis of esters, amides, heterocycles, and glycosides, thereby streamlining the path to complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. 2-Chloro-1,3-dimethylimidazolinium chloride | 37091-73-9 | FC19968 [biosynth.com]
- 3. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-1,3-dimethylimidazolinium chloride | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-1,3-dimethylimidazolinium chloride CAS number 37091-73-9]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118366#2-chloro-1-3-dimethylimidazolinium-chloride-cas-number-37091-73-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com